Leucomycin V, 3-acetate 4B-butanoate
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Overview
Description
Leucomycin V, 3-acetate 4B-butanoate is a derivative of leucomycin, a macrolide antibiotic. This compound is known for its potent antibacterial properties and is used in various medical and scientific applications. It is a member of the 16-membered ring macrolide antibiotics, which are known for their effectiveness against a wide range of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucomycin V, 3-acetate 4B-butanoate involves multiple steps, starting from the fermentation of Streptomyces narbonensis, which produces the parent compound leucomycin. The compound is then chemically modified to introduce the acetate and butanoate groups. The reaction conditions typically involve the use of acetic anhydride and butanoic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound primarily relies on the fermentation process followed by chemical modification. The fermentation is carried out under controlled conditions to maximize the yield of leucomycin. The crude product is then purified and subjected to chemical reactions to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Leucomycin V, 3-acetate 4B-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under acidic conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can be used to modify the functional groups on the macrolide ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of leucomycin with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains .
Scientific Research Applications
Leucomycin V, 3-acetate 4B-butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of macrolide antibiotics.
Biology: The compound is used to investigate the mechanisms of bacterial resistance and to develop new antibiotics.
Medicine: It is used in the treatment of bacterial infections, particularly those caused by gram-positive bacteria.
Industry: The compound is used in the development of new pharmaceutical formulations and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of Leucomycin V, 3-acetate 4B-butanoate involves the inhibition of bacterial protein synthesis. The compound binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA. This action is primarily bacteriostatic but can be bactericidal at higher concentrations. The compound tends to accumulate within leukocytes, which helps transport it to the site of infection .
Comparison with Similar Compounds
Similar Compounds
Josamycin: Another macrolide antibiotic with a similar structure and mechanism of action.
Erythromycin: A widely used macrolide antibiotic with a slightly different structure.
Azithromycin: Known for its extended half-life and broader spectrum of activity
Uniqueness
Leucomycin V, 3-acetate 4B-butanoate is unique due to its specific chemical modifications, which enhance its antibacterial properties and reduce its susceptibility to bacterial resistance mechanisms. This makes it a valuable compound in the development of new antibiotics and in scientific research .
Properties
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12-,17-14-/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTMRUKLMXPAKO-MHHZUAJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67NO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.